molecular formula C18H25N3O3 B7917984 [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester

Cat. No.: B7917984
M. Wt: 331.4 g/mol
InChI Key: WGPLIOAYXBYLMP-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester: is a complex organic compound with a unique structure that combines a piperidine ring, a cyclopropyl group, and a benzyl ester. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Benzyl Ester: This can be done through esterification reactions using benzyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the benzyl ester group.

    Reduction: Reduction reactions can target the carbonyl groups or the cyclopropyl ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the benzyl ester group.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, depending on the nature of the substituent.

Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable model compound for studying various organic reactions.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the fields of neurology and oncology.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It can interact with various receptors, potentially modulating their activity and affecting cellular signaling pathways.

    Pathways: The compound may influence pathways such as the MAPK/ERK or PI3K/Akt/mTOR pathways, which are involved in cell growth and survival.

Comparison with Similar Compounds

  • [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid methyl ester
  • [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid ethyl ester

Uniqueness: The benzyl ester group in [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid benzyl ester provides unique steric and electronic properties compared to its methyl and ethyl ester counterparts. This can influence its reactivity, biological activity, and overall stability.

Properties

IUPAC Name

benzyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c19-12-17(22)20-10-8-16(9-11-20)21(15-6-7-15)18(23)24-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLIOAYXBYLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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